4-Methyl-2-(1-piperazinyl)pyrimidine

Organic synthesis Heterocyclic chemistry Process chemistry

This 4-methyl-substituted piperazinylpyrimidine is the essential core for selective kinase inhibitors targeting PDGFR mutants and triple-negative breast cancer (GI50 30 nM). Unlike unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7), the 4-methyl group defines the pharmacophore geometry critical for blood-glucose-lowering agents per EP 0330263. Aqueous nucleophilic aromatic substitution delivers 81% isolated yield with direct-use purity, eliminating chromatographic purification. Melting point 45–48°C ensures stable solid-state storage at ambient conditions, unlike low-melting analogs. Order this validated intermediate for streamlined multi-step campaigns.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 59215-36-0
Cat. No. B1311792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-piperazinyl)pyrimidine
CAS59215-36-0
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCNCC2
InChIInChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
InChIKeyQMFLDCBHGGRGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(1-piperazinyl)pyrimidine (CAS 59215-36-0): Core Scaffold Identity and Procurement Rationale


4-Methyl-2-(1-piperazinyl)pyrimidine (CAS 59215-36-0, MFCD00885955) is a heterocyclic building block featuring a pyrimidine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a methyl group [1]. Its molecular formula is C9H14N4 with a molecular weight of 178.23 g/mol, and it exhibits a calculated XLogP3-AA of 0.4 [1]. The compound serves as a versatile piperazinylpyrimidine core intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors, and agrochemical products [2].

Why 4-Methyl-2-(1-piperazinyl)pyrimidine (59215-36-0) Cannot Be Casually Substituted with In-Class Analogs


Although multiple piperazinylpyrimidine derivatives share a common heterocyclic framework, the substitution pattern critically determines both synthetic accessibility and downstream biological selectivity. The 4-methyl substitution on the pyrimidine ring alters electronic density and steric environment relative to the unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7), which is primarily recognized as a metabolite of tandospirone and an α2-adrenergic receptor antagonist [1]. In contrast, the 4-methyl analog is documented specifically as a key intermediate for blood-sugar-lowering agents [2] and serves as the core scaffold for kinase inhibitor development programs targeting PDGFR family mutants and triple-negative breast cancer cell lines [3]. Substitution with the unsubstituted pyrimidinylpiperazine or alternative regioisomers would result in fundamentally different pharmacophore geometry and receptor binding profiles.

4-Methyl-2-(1-piperazinyl)pyrimidine (59215-36-0): Quantitative Evidence for Differentiated Scientific Selection


Synthetic Yield in Aqueous Nucleophilic Aromatic Substitution Route

In a direct nucleophilic aromatic substitution using aqueous conditions, 4-methyl-2-(1-piperazinyl)pyrimidine was obtained at 81% yield without requiring further purification for subsequent reactions . The comparative baseline is the chloropyrimidine route described in EP 0330263, which suffers from poor yields and difficult-to-obtain starting materials [1]. This yield differential supports process economics when selecting this specific intermediate over alternative synthetic entry points.

Organic synthesis Heterocyclic chemistry Process chemistry

Role as Documented Intermediate in Blood-Glucose-Lowering Pharmaceutical Synthesis

4-Methyl-2-piperazinylpyrimidine is explicitly identified as an important intermediate for the production of pharmaceutical products that reduce blood-sugar levels, as disclosed in European Patent Application No. 0330263 [1]. This established industrial route contrasts with the unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7), which is documented primarily as an active metabolite of tandospirone with α2-adrenergic receptor antagonist activity (Ki = 7.3–40 nM) and 5-HT1A partial agonism (Ki = 414 nM, Emax = 54%) [2], rather than as a synthetic intermediate for antidiabetic agents.

Medicinal chemistry Diabetes therapeutics Process development

Physical State Differentiation from Non-Methylated Analog

4-Methyl-2-(1-piperazinyl)pyrimidine is a solid at ambient conditions with a reported melting point range of 45–48°C . In contrast, the direct structural analog lacking the 4-methyl substitution, 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7), is a low-melting solid or liquid at ambient conditions with a melting point of 31–35°C and boiling point of 96–97°C at 0.2 mmHg . The 10–17°C elevation in melting point conferred by the methyl group provides enhanced handling and storage characteristics for laboratory and pilot-scale operations.

Physicochemical properties Formulation Material handling

Piperazinylpyrimidine Scaffold as Privileged Kinase Inhibitor Core

Piperazinylpyrimidine-based derivatives, constructed from the 4-methyl-2-(1-piperazinyl)pyrimidine core, demonstrate selective kinase inhibition profiles. In cellular screening against the NCI-60 panel, derivative II-18 exhibited submicromolar potency with GI50 values of 90 nM against NCI-H23 (non-small cell lung cancer), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (triple-negative breast cancer) [1]. Kinase profiling (KINOMEscan™) of derivative I-12 revealed preferential binding to the PDGFR tyrosine kinase subfamily including KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R [1]. Notably, compound 4 (a piperazinylpyrimidine derivative) showed greater potency against oncogenic mutant forms of PDGFR family kinases compared to wild-type isoforms [2].

Kinase inhibition Cancer therapeutics Selectivity profiling

Optimal Application Scenarios for 4-Methyl-2-(1-piperazinyl)pyrimidine (59215-36-0) Based on Quantitative Evidence


Aqueous-Phase Scale-Up Synthesis of Piperazinylpyrimidine Intermediates

For process chemists scaling up the synthesis of piperazinylpyrimidine derivatives, this compound can be prepared via an aqueous nucleophilic aromatic substitution route that delivers 81% isolated yield and requires no further purification for downstream use . This contrasts favorably with the chloropyrimidine route described in EP 0330263, which is noted for poor yields and difficult-to-obtain starting materials . The aqueous conditions minimize organic solvent consumption, and the direct-use purity streamlines multi-step campaigns.

Medicinal Chemistry Programs Targeting PDGFR Family and Triple-Negative Breast Cancer Kinases

Medicinal chemistry teams developing selective kinase inhibitors should prioritize this core scaffold. Piperazinylpyrimidine derivatives built from this core demonstrate submicromolar cellular potency (GI50 as low as 30 nM against MDA-MB-468 triple-negative breast cancer cells) and preferential binding to PDGFR tyrosine kinase subfamily members including mutant isoforms . Compound 4, a piperazinylpyrimidine derivative, shows greater potency against oncogenic PDGFR family mutants than wild-type isoforms, indicating potential for addressing treatment-resistant tumors .

Pharmaceutical Intermediate Supply for Antidiabetic Agent Development

Industrial and academic groups developing blood-glucose-lowering pharmaceutical agents should select this compound as the validated synthetic intermediate disclosed in EP 0330263 . The 4-methyl substitution pattern is essential for this therapeutic class, distinguishing it from the unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7), which is documented as a CNS-active metabolite of tandospirone with α2-adrenergic antagonist activity .

Solid-Phase Handling and Long-Term Storage Applications

Laboratories requiring stable, easily handled building blocks for long-term storage should select this compound over its non-methylated analog. With a melting point of 45–48°C, it remains a solid at ambient conditions, whereas the unsubstituted analog (CAS 20980-22-7) melts at 31–35°C and approaches liquid state in warm laboratory environments . This physical property differential reduces handling complexity and storage stability concerns for inventory maintained at room temperature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-(1-piperazinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.